3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid
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Overview
Description
3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid is a compound that features a thiophene ring and an ethoxyphenyl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid typically involves the condensation of 4-ethoxybenzaldehyde with thiophene-2-carboxylic acid under basic conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale condensation reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler analog with a five-membered ring containing sulfur.
4-Ethoxybenzaldehyde: A precursor in the synthesis of the compound.
Thiophene-2-carboxylic acid: Another precursor used in the synthesis.
Uniqueness
3-(4-Ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid is unique due to its combination of a thiophene ring and an ethoxyphenyl group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H14O3S |
---|---|
Molecular Weight |
274.3 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-2-thiophen-2-ylprop-2-enoic acid |
InChI |
InChI=1S/C15H14O3S/c1-2-18-12-7-5-11(6-8-12)10-13(15(16)17)14-4-3-9-19-14/h3-10H,2H2,1H3,(H,16,17) |
InChI Key |
PZCSQTLUNYNINW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
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